Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of scientific research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. For instance, the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) is common for introducing the Boc group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid for Boc deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation can produce various oxygenated derivatives.
Scientific Research Applications
Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Mechanism of Action
The mechanism of action of Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can interact with various biological targets, including enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate: Another Boc-protected compound with a different bicyclic structure.
tert-Butyloxycarbonyl protecting group derivatives: Various compounds with the Boc group used for protecting different functional groups.
Uniqueness
Methyl 1-({[(tert-butoxy)carbonyl]amino}methyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other Boc-protected compounds may not be suitable.
Properties
Molecular Formula |
C15H25NO5 |
---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
methyl 1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C15H25NO5/c1-13(2,3)21-12(18)16-9-15-7-5-14(6-8-15,10-20-15)11(17)19-4/h5-10H2,1-4H3,(H,16,18) |
InChI Key |
KROBNORVDOONHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(CC1)(CO2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.